![molecular formula C16H16N4O8S B3025872 (6R,7R)-3-((氨基甲酰氧基)甲基)-7-((Z)-2-(呋喃-2-基)-2-((甲氧基-d3)亚氨基)乙酰氨基)-8-氧代-5-硫杂-1-氮杂双环[4.2.0]辛-2-烯-2-羧酸 CAS No. 1803240-98-3](/img/structure/B3025872.png)

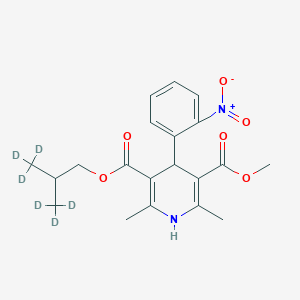

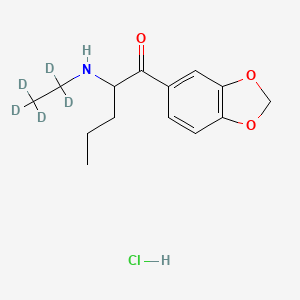

(6R,7R)-3-((氨基甲酰氧基)甲基)-7-((Z)-2-(呋喃-2-基)-2-((甲氧基-d3)亚氨基)乙酰氨基)-8-氧代-5-硫杂-1-氮杂双环[4.2.0]辛-2-烯-2-羧酸

描述

Cefuroxime-d3 is intended for use as an internal standard for the quantification of cefuroxime by GC- or LC-MS. Cefuroxime is a cephalosporin antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria including S. pyogenes, S. pneumoniae, S. viridans, E. coli, P. mirabilis, H. influenzae, and N. gonorrhoeae (mean MICs = 0.005-8.2 μg/ml). Like other cephalosporins, cefuroxime inhibits peptidoglycan crosslinking and bacterial cell wall synthesis. It is resistant to hydrolysis by bacterial β-lactamases, increasing its efficacy against β-lactamase-producing Gram-negative bacteria. Cefuroxime is protective against Gram-positive and Gram-negative infections in vivo with mean ED50 values ranging from 2 to 35 and 1 to 55 mg/kg, in mice and rats, respectively. Formulations containing cefuroxime have been used to treat urinary tract infections.

科学研究应用

合成和衍生物

苯甲基衍生物的合成:该化合物通过水解、氨基保护和酯化工艺从 7-氨基头孢兰酸合成,收率为 84.6%。该合成过程的特征在于红外和 1HNMR 技术 (邓福立,2007 年)。

用于 ADEPT 方法的头孢菌素衍生物:另一项合成报告了新型头孢菌素衍生物的创建。该化合物以其作为含氨基组各种药物载体的潜力而著称。该研究还详细介绍了抗疟疾伯喹酯前药的合成及其核磁共振表征 (Lorena Blau 等,2008 年)。

新型 β-内酰胺衍生物的合成:研究包括新型 β-内酰胺衍生物的合成,该衍生物对各种细菌表现出显着的体外抗菌活性 (Sarita Shrivastava 等,2014 年)。

抗菌和生物活性

新型 C-3 修饰碳青霉烯的抗菌活性:一项研究合成了新的 C-3 修饰碳青霉烯,与美罗培南和西拉匹林等已知药物相比,一些化合物对各种微生物表现出优异的活性 (Z. R. Valiullina 等,2019 年)。

头孢拉定席夫碱作为酶抑制剂:本研究合成了头孢拉定的席夫碱,并测试了它们的抗氧化、乙酰胆碱酯酶和丁酰胆碱酯酶抑制作用。两种化合物对 AChE 表现出良好的结果,整个系列表现出显着的 DPPH 清除活性 (Quratulain 等,2021 年)。

表征和分析

头孢地尼中杂质的表征:研究集中于使用 HPLC 和光谱数据分离和表征头孢地尼(一种相关化合物)中的杂质 (K. Rao 等,2007 年)。

头孢噻吩作为缓蚀剂的电化学评价:一项研究评估了头孢噻吩作为酸性条件下钢的缓蚀剂的效率。该机制涉及缓蚀剂分子对钢表面的封闭 (J. Aldana-González 等,2015 年)。

药代动力学和药物递送

头孢克肟的药代动力学研究:开发了一种 LC-MS-MS 方法来测定人血浆中的头孢克肟,从而有助于评估健康志愿者中头孢克肟胶囊的药代动力学特征 (Fang Meng 等,2005 年)。

头孢菌素抗生素晶体的球形团聚体的生产:这项研究涉及头孢菌素抗生素的结晶和注射剂的开发。球形团聚体显示出良好的过滤性能,表明有望改善药物递送 (K. Machiya 等,2008 年)。

属性

IUPAC Name |

(6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O8S/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24)/b19-9-/t10-,14-/m1/s1/i1D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPVXVDWJQMJEE-QDGUUNGESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])O/N=C(/C1=CC=CO1)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(Z)-1-thiophen-2-ylethylideneamino]thiourea](/img/structure/B3025791.png)

![2-[(1-Methylethyl)amino]-1-(4-methylphenyl)-1-pentanone, monohydrochloride](/img/structure/B3025794.png)

![N-[(S)-hydroxyphenoxyphosphinyl]-L-alanine,1-methylethyl ester, 6-ester with 2-C-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-D-altrononitrile](/img/structure/B3025795.png)

![4-((5-Oxo-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-yl)amino)thiophene-2-carbonitrile](/img/structure/B3025798.png)

![(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-propyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-2-carboxylic acid](/img/structure/B3025811.png)